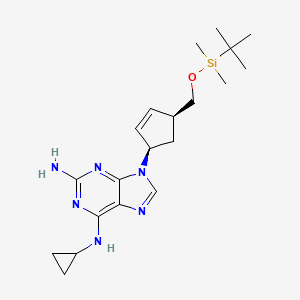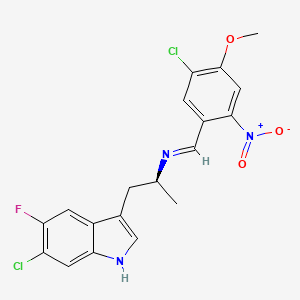
(S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps might include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of substituents: Chlorine, methoxy, and nitro groups can be introduced through electrophilic aromatic substitution reactions.
Condensation reaction: The final step involves the condensation of the benzylidene and indole derivatives under basic or acidic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-carbinol and indomethacin share structural similarities.
Benzylidene derivatives: Compounds like benzylideneacetone and benzylidenemalononitrile are structurally related.
Uniqueness
(S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine is unique due to its specific combination of functional groups and its potential biological activities. Its unique structure allows it to interact with molecular targets in ways that similar compounds might not.
Properties
Molecular Formula |
C19H16Cl2FN3O3 |
|---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
N-[(2S)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine |
InChI |
InChI=1S/C19H16Cl2FN3O3/c1-10(3-11-8-24-17-6-14(20)16(22)5-13(11)17)23-9-12-4-15(21)19(28-2)7-18(12)25(26)27/h4-10,24H,3H2,1-2H3/t10-/m0/s1 |
InChI Key |
MNEZFIZYWHHQAU-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CC1=CNC2=CC(=C(C=C21)F)Cl)N=CC3=CC(=C(C=C3[N+](=O)[O-])OC)Cl |
Canonical SMILES |
CC(CC1=CNC2=CC(=C(C=C21)F)Cl)N=CC3=CC(=C(C=C3[N+](=O)[O-])OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


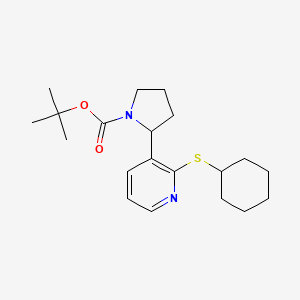
![2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B11826936.png)
![5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride](/img/structure/B11826939.png)
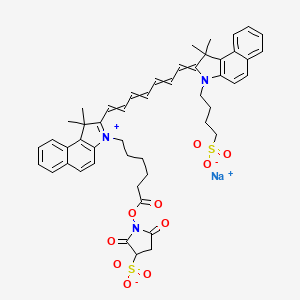



![(3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11826973.png)
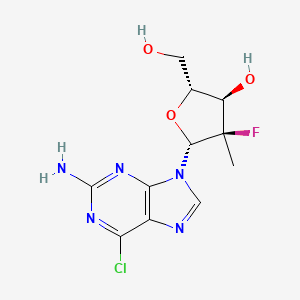
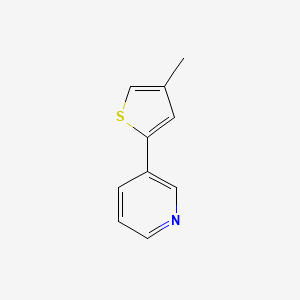
![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)
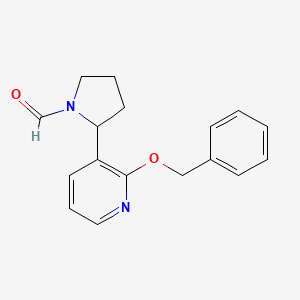
![(3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11827004.png)
